N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methoxyphenyl group, a thienylmethylamino group, and a cyclopenta[b]thiophene carboxamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide functionality can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Attachment of the Thienylmethylamino Group: This step may involve a nucleophilic substitution reaction where a thienylmethylamine reacts with an appropriate electrophilic intermediate.
Chlorination and Methoxylation: The final steps involve the introduction of the chloro and methoxy groups onto the phenyl ring, which can be accomplished using chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and cyclopenta[b]thiophene moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones from the thienyl group.
Reduction: Amines from the carboxamide group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound might be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it could interact with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-aminothiophene-3-carboxamide: Similar structure but lacks the thienylmethyl group.
N-(5-chloro-2-methoxyphenyl)-2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Similar but with a methylamino group instead of thienylmethyl.
N-(5-chloro-2-methoxyphenyl)-2-[(2-furylmethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Similar but with a furylmethyl group instead of thienylmethyl.
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the thienylmethyl group, in particular, could influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C20H19ClN2O2S2 |
---|---|
Molecular Weight |
419g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylmethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-25-16-8-7-12(21)10-15(16)23-19(24)18-14-5-2-6-17(14)27-20(18)22-11-13-4-3-9-26-13/h3-4,7-10,22H,2,5-6,11H2,1H3,(H,23,24) |
InChI Key |
JJVOFIAZWAFAQV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SC3=C2CCC3)NCC4=CC=CS4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SC3=C2CCC3)NCC4=CC=CS4 |
Origin of Product |
United States |
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